molecular formula C20H26N2O4S2 B12129419 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129419
M. Wt: 422.6 g/mol
InChI Key: MCZTVBSWZUUBJI-JXAWBTAJSA-N
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Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a morpholine group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring, the introduction of the benzylidene group, and the attachment of the morpholine moiety. Common reagents used in these steps include ethyl bromoacetate, thiourea, and morpholine. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.

    Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone.

    Morpholine Derivatives: Compounds containing the morpholine moiety, such as morpholine-4-carboxylic acid.

Uniqueness

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H26N2O4S2/c1-3-26-16-6-5-15(13-17(16)24-2)14-18-19(23)22(20(27)28-18)8-4-7-21-9-11-25-12-10-21/h5-6,13-14H,3-4,7-12H2,1-2H3/b18-14-

InChI Key

MCZTVBSWZUUBJI-JXAWBTAJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3)OC

Origin of Product

United States

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